Chemoselective C‑5 Suzuki Coupling
Under standard Suzuki–Miyaura conditions (5 mol % PdCl₂(PPh₃)₂, KHCO₃, DMF/H₂O, 110 °C), 5‑iodopyridines deliver 5‑aryl products in 72–94 % isolated yield while the C‑2 and C‑3 chlorine substituents remain untouched, establishing a >50‑fold selectivity for Ar–I over Ar–Cl [1][2]. In contrast, the all-chloro analog 2,3,5‑trichloropyridin‑4‑amine requires double the catalyst loading and elevated temperatures to achieve mono‑arylation, typically with lower yields (40–60 % range) and competitive diarylation side products [3]. The free 4‑NH₂ group is tolerated without N‑arylation under these conditions, whereas 4‑unsubstituted 2,3‑dichloro‑5‑iodopyridine often gives 5–15 % N‑arylated by‑products when amines are present in the reaction mixture [2].
Comparator (2,3,5-trichloro analog): 40–60% yield, diarylation side products; ≥1.5‑fold yield difference
| Evidence Dimension | C‑5 Suzuki coupling yield and chemoselectivity |
|---|---|
| Target Compound Data | 72–94 % yield for 5‑aryl‑2,3‑dichloropyridin‑4‑amine derivatives; exclusive C‑5 coupling; free NH₂ intact |
| Comparator Or Baseline | 2,3,5‑Trichloropyridin‑4‑amine: mono‑arylation yields 40–60 %, diarylation side products; 2,3‑dichloro‑5‑iodopyridine (no NH₂): 5–15 % N‑arylated by‑product |
| Quantified Difference | ≥1.5‑fold yield advantage; elimination of by‑product purification |
| Conditions | 5 mol % PdCl₂(PPh₃)₂, KHCO₃ (3 equiv), 4:1 DMF/H₂O, 110 °C, 12 h |
Why This Matters
The ability to cleanly functionalize C‑5 without protecting the amino group or competing chlorine activation reduces step count and improves atom economy, directly lowering procurement and synthesis costs for drug-discovery programs that require rapid SAR exploration at the 5‑position.
- [1] Kelgokmen, Y.; Zora, M. Facile Synthesis of Aryl-Substituted Pyridines via Suzuki–Miyaura Approach. J. Org. Chem. 2016, 81, 2808–2817. View Source
- [2] Koley, M.; Wimmer, L.; Schnürch, M.; Mihovilovic, M. D. Regioselective Syntheses of 2,3‑Substituted Pyridines by Orthogonal Cross‑Coupling Strategies. Eur. J. Org. Chem. 2011, 1972–1979. View Source
- [3] Mauger, C.; Mignani, G. Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines. Adv. Synth. Catal. 2004, 346, 159–174. View Source
